molecular formula C20H27NO4 B587653 2-Ethylhexyl alpha-cyano-3,4-dimethoxycinnamate CAS No. 143269-62-9

2-Ethylhexyl alpha-cyano-3,4-dimethoxycinnamate

Cat. No.: B587653
CAS No.: 143269-62-9
M. Wt: 345.439
InChI Key: KMOLKUNBVGJJIE-GZTJUZNOSA-N
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Preparation Methods

The synthesis of 2-Ethylhexyl alpha-cyano-3,4-dimethoxycinnamate typically involves the esterification of 3,4-dimethoxycinnamic acid with 2-ethylhexanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete esterification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Ethylhexyl alpha-cyano-3,4-dimethoxycinnamate can undergo various chemical reactions, including:

Scientific Research Applications

2-Ethylhexyl alpha-cyano-3,4-dimethoxycinnamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethylhexyl alpha-cyano-3,4-dimethoxycinnamate involves its ability to absorb UV radiation, thereby protecting the skin from harmful UV rays. The compound absorbs UV radiation and undergoes a photochemical reaction, converting the absorbed energy into less harmful forms such as heat. This process helps prevent UV-induced skin damage and reduces the risk of skin cancer .

Comparison with Similar Compounds

2-Ethylhexyl alpha-cyano-3,4-dimethoxycinnamate can be compared with other similar compounds such as:

    2-Ethylhexyl 2-cyano-3,3-diphenylacrylate:

    2-Ethylhexyl 4-methoxycinnamate:

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and UV absorption properties.

Properties

IUPAC Name

2-ethylhexyl (E)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO4/c1-5-7-8-15(6-2)14-25-20(22)17(13-21)11-16-9-10-18(23-3)19(12-16)24-4/h9-12,15H,5-8,14H2,1-4H3/b17-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOLKUNBVGJJIE-GZTJUZNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C(=CC1=CC(=C(C=C1)OC)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(CC)COC(=O)/C(=C/C1=CC(=C(C=C1)OC)OC)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40725407
Record name 2-Ethylhexyl (2E)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143269-62-9
Record name 2-Ethylhexyl (2E)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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